RU5135

Description

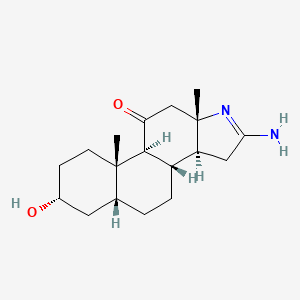

Structure

3D Structure

Properties

IUPAC Name |

(3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11-,12+,13+,16-,17+,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKESJIQFAQJA-NJYPJRCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000006 |

Source

|

| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78774-26-2, 83220-72-8 |

Source

|

| Record name | (3aS,3bS,5aR,7R,9aS,9bS,11aS)-2-Amino-3,3a,3b,4,5,5a,6,7,8,9,9a,9b,11,11a-tetradecahydro-7-hydroxy-9a,11a-dimethyl-10H-naphth[2,1-e]indol-10-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78774-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 5135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078774262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-imino-9a,11a-dimethylhexadecahydro-10H-naphtho[2,1-e]indol-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83220-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-5135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1OGA081AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of RU5135: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetic amidine steroid derivative that functions as a potent, competitive antagonist at two major classes of inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyR). By blocking the action of the endogenous agonists GABA and glycine, respectively, this compound disinhibits neuronal circuits, leading to a convulsant effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and potential downstream consequences on gene expression. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

In the central nervous system (CNS), the delicate balance between excitatory and inhibitory neurotransmission is crucial for normal physiological function. GABA and glycine are the primary inhibitory neurotransmitters, acting on their respective ligand-gated ion channels to increase chloride conductance, hyperpolarize the neuronal membrane, and reduce the likelihood of action potential firing.[1] Pharmacological agents that interfere with these inhibitory systems are valuable tools for studying neuronal circuitry and have potential therapeutic applications.

This compound is a steroid derivative that has been identified as a potent antagonist of both GABAA and glycine receptors.[2][3] Its non-selective antagonist activity at these two key inhibitory receptors makes it a powerful convulsant agent.[4] Understanding the precise mechanism by which this compound exerts its effects is essential for its use as a research tool and for the development of more selective modulators of inhibitory neurotransmission. This guide synthesizes the available data on the mechanism of action of this compound, providing a technical resource for the scientific community.

Molecular Mechanism of Action

Dual Antagonism of Inhibitory Receptors

The primary mechanism of action of this compound is its competitive antagonism of both GABAA and glycine receptors.[2] This dual antagonism is a distinguishing feature of the compound.

-

GABAA Receptor Antagonism: this compound acts as a competitive antagonist at the GABAA receptor, sharing a common site of action with the classical competitive antagonist, bicuculline.[2] This binding site is distinct from the picrotoxin binding site, which is located within the ion channel pore.[2]

-

Glycine Receptor Antagonism: Similarly, this compound competitively antagonizes the glycine receptor, sharing a common binding site with the high-affinity antagonist, strychnine.[2][3]

Binding Affinity and Potency

The potency of this compound as an antagonist has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Target Receptor | Agonist/Analogue | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [2] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [2] |

Signaling Pathways

The binding of this compound to GABAA and glycine receptors competitively inhibits the binding of their respective endogenous agonists. This prevents the opening of the associated chloride ion channels, thereby blocking the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane. The net effect is a reduction in inhibitory postsynaptic potentials (IPSPs), leading to disinhibition of the neuron and an increased likelihood of action potential firing.

Immediate Downstream Effects

The immediate consequence of this compound action is the blockade of chloride influx through GABAA and glycine receptor channels. This prevents the hyperpolarization of the postsynaptic membrane that is the hallmark of inhibitory neurotransmission.

Potential Downstream Signaling Cascades

While direct studies on the downstream signaling cascades affected by this compound are lacking, antagonism of GABAA and glycine receptors can be expected to influence various intracellular pathways due to the resulting neuronal disinhibition and increased excitability. For instance, studies on other GABAA receptor antagonists have suggested a potential link to the MAPK/ERK signaling pathway.[5] Similarly, blockade of glycine receptors has been shown to impact the TNFR1-NF-κβ pathway.[6]

Effects on Gene Expression

Direct experimental evidence for the effects of this compound on gene expression is not available in the current literature. However, based on the known downstream effects of blocking inhibitory neurotransmission, it is plausible that this compound could indirectly modulate the expression of various genes.

For example, a study investigating the effects of the glycine receptor antagonist strychnine in a model of hyperammonemia demonstrated that blocking glycine receptors led to changes in the expression of several pro-inflammatory and neurotransmission-related genes.[6] Specifically, strychnine treatment was found to prevent the increased expression of TNFα, IL-1β, HMGB1, and glutaminase in Purkinje neurons.[6] This suggests that prolonged blockade of inhibitory glycine signaling can have significant effects on the transcriptional profile of neurons.

Given that this compound is a potent glycine receptor antagonist, it is conceivable that it could induce similar changes in gene expression, particularly those related to neuronal inflammation and excitability. However, dedicated studies are required to confirm this hypothesis and to elucidate the specific gene expression signature of this compound.

Experimental Protocols

Detailed experimental protocols from the original studies characterizing this compound are not fully available. However, based on the methodologies described in the abstracts and in related literature, the following general protocols can be outlined.

Electrophysiological Recording of Antagonist Activity (General Protocol)

This protocol is a generalized representation of how the pA2 values for this compound would have been determined using electrophysiological techniques on isolated tissue preparations.

Radioligand Binding Assay (General Protocol for Competitive Inhibition)

This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled compound like this compound through competition with a radiolabeled ligand.

Visualization of Binding

While a crystal structure of this compound bound to its receptors is not available, molecular modeling studies and structural information of related antagonists provide insights into its binding mode.

Putative Binding of this compound to the GABAA Receptor

Molecular modeling studies of various GABAA receptor antagonists, including this compound, have identified key pharmacophoric features necessary for binding.[7] These include accessible cationic and anionic sites and additional binding sites that contribute to their antagonistic properties.[7] this compound, being a steroid derivative, is expected to interact with a hydrophobic pocket within the receptor.

Inferred Binding of this compound to the Glycine Receptor

This compound shares a binding site with strychnine at the glycine receptor.[2] Cryo-electron microscopy studies of the glycine receptor in complex with strychnine have revealed the key residues involved in antagonist binding.[8] It is therefore inferred that this compound interacts with a similar set of residues within the agonist-binding pocket.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent, competitive, and dual antagonism of GABAA and glycine receptors. Its mechanism of action is centered on the blockade of inhibitory chloride currents, leading to neuronal disinhibition. While the immediate electrophysiological consequences are well-documented, further research is needed to fully elucidate the downstream effects on intracellular signaling cascades and gene expression. The information compiled in this technical guide provides a solid foundation for future investigations into the multifaceted actions of this compound and the development of novel therapeutics targeting inhibitory neurotransmission.

References

- 1. Glycine Signaling in the Framework of Dopamine-Glutamate Interaction and Postsynaptic Density. Implications for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative interactome proteomics identifies a proteostasis network for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Quantitative interactome proteomics identifies a proteostasis network for GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Blocking glycine receptors reduces neuroinflammation and restores neurotransmission in cerebellum through ADAM17-TNFR1-NF-κβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional and bioinformatic analysis of GABAA receptors expressed in oligodendrocyte progenitor cells from the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

RU5135: A Technical Guide to a Potent GABA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetic steroid derivative that acts as a potent and competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor. Its inhibitory action on the primary inhibitory neurotransmitter system in the central nervous system leads to an increase in neuronal excitability. This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its impact on neuronal signaling pathways.

Chemical and Physical Properties

This compound, a derivative of the androstane steroid family, possesses a unique structure that confers its antagonistic properties at the GABA-A receptor.

| Property | Value |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.43 g/mol |

| IUPAC Name | (3α,5β)-3-hydroxy-17-imino-androstan-16-one |

| CAS Number | 78774-26-2 |

Quantitative Pharmacological Data

The antagonistic potency of this compound has been quantified through various experimental paradigms, primarily electrophysiology and radioligand binding assays.

| Parameter | Value | Receptor/Agonist | Preparation | Reference |

| pA₂ | 8.31 | GABA-A / Muscimol | Rat Cuneate Nucleus | [1] |

| Estimated Kᵢ | ~4.9 nM | GABA-A Receptor | (Calculated from pA₂) | N/A |

| pA₂ | 7.67 | Glycine Receptor / Glycine | Rat Optic Nerve | [1] |

| [³⁵S]TBPS Binding | Nanomolar Potency (Partial Inhibition) | GABA-A Receptor Complex | N/A | [2] |

Note: The Kᵢ value is an estimation derived from the pA₂ value for a competitive antagonist, where Kᵢ ≈ 10⁻ᵖᴬ².

Experimental Protocols

Electrophysiological Antagonism Assay (Rat Cuneate Nucleus Slice)

This protocol is based on the methodology described by Simmonds and Turner (1985) for determining the pA₂ value of this compound against the GABA-A agonist muscimol.[1]

3.1.1. Tissue Preparation:

-

Male Sprague-Dawley rats (200-250g) are decapitated, and the brain is rapidly removed and placed in chilled (4°C), oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

-

The brainstem is isolated, and transverse slices (300-400 µm thick) containing the cuneate nucleus are prepared using a vibratome.

-

Slices are allowed to recover for at least 1 hour in oxygenated Krebs-Henseleit solution at room temperature before recording.

3.1.2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32-34°C.

-

Extracellular recordings are made from the cuneate nucleus using glass microelectrodes filled with 2 M NaCl.

-

A stable baseline firing rate of single neurons is established.

3.1.3. Drug Application and Data Analysis:

-

Concentration-response curves for the depressant effect of muscimol on neuronal firing are obtained by adding known concentrations of muscimol to the perfusion solution.

-

The slice is then washed with drug-free solution to allow for recovery of the baseline firing rate.

-

The slice is incubated with a fixed concentration of this compound for a predetermined period.

-

A second concentration-response curve for muscimol is generated in the presence of this compound.

-

The dose-ratio (the ratio of the EC₅₀ of muscimol in the presence and absence of this compound) is calculated.

-

This procedure is repeated for at least three different concentrations of this compound.

-

A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.

[³⁵S]TBPS Binding Assay

This protocol is a general method for assessing the interaction of compounds with the convulsant site of the GABA-A receptor complex.

3.2.1. Membrane Preparation:

-

Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (P2 fraction) is resuspended in buffer and washed several times by repeated centrifugation and resuspension to remove endogenous GABA.

-

The final pellet is resuspended in buffer and the protein concentration is determined.

3.2.2. Binding Assay:

-

Aliquots of the membrane preparation (50-100 µg of protein) are incubated with [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) at a final concentration of 1-2 nM.

-

For competition assays, various concentrations of this compound are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled TBPS or picrotoxin.

-

The mixture is incubated for 90-120 minutes at 20-25°C.

-

The incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3.2.3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC₅₀ values are determined by non-linear regression analysis of the displacement curves. Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the GABA-A receptor, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability. The downstream consequences of this action are depicted in the following diagrams.

Representative Synthetic Scheme

While the specific proprietary synthesis of this compound by Roussel-Uclaf is not publicly available, a plausible synthetic route can be proposed based on the synthesis of similar 3α-hydroxy-17β-amino-5β-androstane derivatives. A common starting material for such syntheses is a commercially available steroid with the appropriate androstane backbone, such as epiandrosterone. The synthesis would typically involve the stereoselective reduction of a 3-keto group to a 3α-hydroxyl group, followed by the introduction of the 17-imino-16-one functionality through a series of reactions that could include oximation, Beckmann rearrangement, or other nitrogen insertion reactions.

Conclusion

This compound is a valuable pharmacological tool for studying the GABA-A receptor system. Its competitive antagonistic properties and high potency make it a useful compound for investigating the physiological and behavioral consequences of GABAergic inhibition blockade. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs.

References

The Discovery and Pharmacological Profile of RU5135: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the discovery, history, and pharmacological characterization of RU5135, a synthetic steroid derivative. This compound emerged from the steroid research programs of the French pharmaceutical company Roussel-Uclaf in the early 1980s. It is a potent antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the strychnine-sensitive glycine receptor and the γ-aminobutyric acid type A (GABA-A) receptor. This guide details its mechanism of action, summarizes key quantitative data from foundational studies, and provides an overview of the experimental protocols used in its initial characterization.

Introduction and Historical Context

This compound, a steroid derivative, was first described in the scientific literature in the mid-1985s as a product of Roussel-Uclaf's research into neuroactive steroids.[1] This period was marked by significant interest in the central nervous system effects of steroids, extending beyond their classical endocrine roles. The "RU" designation in its name is indicative of its origin at Roussel-Uclaf.

Initial investigations revealed that this compound possesses potent convulsant properties in vivo, which led to its characterization as a central nervous system excitant. Subsequent electrophysiological studies pinpointed its molecular targets as the primary inhibitory receptors in the brain and spinal cord: the glycine and GABA-A receptors.

Mechanism of Action

This compound exerts its effects by competitively antagonizing the binding of the endogenous agonists, glycine and GABA, to their respective receptors.

Glycine Receptor Antagonism

This compound is a potent, strychnine-like antagonist of the glycine receptor.[1][2] It shares a common site of action with strychnine, suggesting it binds to the same or an overlapping site on the receptor complex to prevent the binding of glycine and subsequent opening of the associated chloride ion channel.[1]

GABA-A Receptor Antagonism

In addition to its effects on glycine receptors, this compound is a competitive antagonist of the GABA-A receptor.[1] It has been shown to antagonize the effects of the GABA-A agonist muscimol and shares a common site of action with the classic competitive antagonist bicuculline.[1] This indicates that this compound binds at or near the GABA binding site on the GABA-A receptor, thereby preventing GABA-mediated chloride influx.

Quantitative Pharmacological Data

The primary quantitative data for the antagonist activity of this compound are derived from Schild analysis in electrophysiological preparations.

| Receptor | Agonist | Antagonist | Preparation | pA2 Value | Reference |

| Glycine Receptor | Glycine | This compound | Isolated Rat Optic Nerve | 7.67 | [1] |

| GABA-A Receptor | Muscimol | This compound | Rat Cuneate Nucleus Slice | 8.31 | [1] |

Table 1: Antagonist Potency of this compound at Glycine and GABA-A Receptors

Experimental Protocols

The foundational studies on this compound utilized ex vivo tissue preparations to characterize its electrophysiological effects.

Isolated Rat Optic Nerve Preparation

This preparation is used to assess the effects of compounds on glycine receptors.

Methodology:

-

Tissue Dissection: The optic nerves are dissected from rats and maintained in an artificial cerebrospinal fluid (aCSF) solution.

-

Recording Chamber: A single optic nerve is placed in a recording chamber and superfused with aCSF.

-

Electrophysiological Recording: Extracellular recordings are made from one end of the nerve while the other end is stimulated electrically. The resulting compound action potential is measured.

-

Drug Application: Agonists (e.g., glycine) and antagonists (e.g., this compound) are added to the superfusing aCSF at known concentrations.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced depression of the compound action potential is quantified, and Schild analysis is used to determine the pA2 value.

Rat Cuneate Nucleus Slice Preparation

This preparation is employed to study the effects of compounds on GABA-A receptors.

Methodology:

-

Tissue Slicing: The brainstem is rapidly removed from a rat and sliced into thin sections (typically 300-400 µm) containing the cuneate nucleus using a vibratome.

-

Incubation: The slices are allowed to recover in oxygenated aCSF.

-

Recording Chamber: A single slice is transferred to a recording chamber and continuously superfused with aCSF.

-

Electrophysiological Recording: Extracellular or intracellular recordings are made from neurons within the cuneate nucleus.

-

Drug Application: Agonists (e.g., muscimol) and antagonists (e.g., this compound) are bath-applied via the superfusion medium.

-

Data Analysis: The antagonist's ability to block the agonist-induced changes in neuronal firing rate or membrane potential is measured to determine its potency.

Signaling Pathways and Logical Relationships

The antagonistic actions of this compound at glycine and GABA-A receptors disrupt the normal flow of inhibitory neurotransmission.

Figure 1: Mechanism of this compound antagonism at glycine and GABA-A receptors.

In Vivo Effects

Consistent with its potent antagonism of major inhibitory neurotransmitter systems, systemic administration of this compound in rodents produces strong convulsive effects. This central excitatory action limits its therapeutic potential but makes it a useful tool for studying the mechanisms of epilepsy and the roles of glycine and GABA-A receptors in seizure generation.

Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been widely published in the public domain. However, its structure as a 3α-hydroxy-17β-amidino-5α-androstane derivative suggests a synthetic route starting from a suitable androstane steroid precursor. The synthesis would likely involve the introduction of the amidine functionality at the 17-position and stereoselective reduction to achieve the 3α-hydroxyl group.

Conclusion

This compound is a historically significant neuroactive steroid that played a role in elucidating the pharmacology of inhibitory neurotransmitter receptors. Its dual antagonism of both glycine and GABA-A receptors, coupled with its potent in vivo effects, has made it a valuable pharmacological tool for researchers. While its convulsant properties preclude its clinical use, the study of this compound has contributed to a greater understanding of the structure-activity relationships of steroids that interact with neurotransmitter receptors and the fundamental roles of inhibitory signaling in the central nervous system. Further research into the synthesis and detailed binding characteristics of this compound and related compounds could provide additional insights into the design of more selective receptor modulators.

References

An In-depth Technical Guide to the Neuroactive Steroid RU5135

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a synthetically derived neuroactive steroid distinguished by its potent antagonistic activity at major inhibitory neurotransmitter receptors, specifically the γ-aminobutyric acid type A (GABA-A) and glycine receptors. Identified by the CAS Registry Number 78774-26-2, this amidine steroid has been instrumental in the pharmacological characterization of inhibitory neurotransmission. Its convulsant properties underscore its efficacy in blocking inhibitory channels, making it a valuable tool for research into the mechanisms of neuronal excitation and inhibition, epilepsy, and the physiological roles of GABAergic and glycinergic signaling. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (3α,5β)-17-Aza-16-aminoandrost-16-en-11-one, possesses a unique steroidal framework modified with an amidine group, which is critical for its biological activity.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

(Image of the 2D chemical structure of this compound will be generated from the SMILES notation provided in the search results)

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (3α,5β)-17-Aza-16-aminoandrost-16-en-11-one | |

| CAS Number | 78774-26-2 | |

| Molecular Formula | C₁₈H₂₈N₂O₂ | |

| Molecular Weight | 304.43 g/mol | |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |

| pA₂ for Glycine Antagonism | 7.67 (on rat optic nerve) | [2] |

| pA₂ for Muscimol (GABA-A agonist) Antagonism | 8.31 (on rat cuneate nucleus) | [2] |

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

This compound exerts its potent effects on the central nervous system by acting as a competitive antagonist at two primary ligand-gated ion channels: the GABA-A receptor and the glycine receptor. Both of these receptors are crucial for mediating inhibitory neurotransmission, and their blockade by this compound leads to a state of neuronal hyperexcitability.

Glycine Receptor Antagonism

In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. The binding of glycine to its receptor opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and a decreased likelihood of firing an action potential. This compound competitively binds to the glycine binding site on the receptor, preventing glycine from activating it. This action is similar to that of the classic glycine antagonist, strychnine. The antagonism of glycine receptors by this compound disrupts normal inhibitory signaling, contributing to its convulsant effects.

GABA-A Receptor Antagonism

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Similar to the glycine receptor, its activation by GABA leads to an influx of chloride ions and neuronal inhibition. This compound acts as a competitive antagonist at the GABA-A receptor, competing with GABA for its binding site. This blockade of GABAergic inhibition is a key contributor to the convulsant properties of this compound. Research indicates that this compound shares a common site of action with the well-known GABA-A antagonist bicuculline, but this site is separate from that of picrotoxin, another type of GABA-A receptor blocker.

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of this compound on both GABA-A and glycine receptors, leading to the blockade of inhibitory signaling.

References

An In-depth Technical Guide to RU5135 (CAS 78774-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135, identified by CAS number 78774-26-2, is a synthetic amidine steroid that has garnered interest in the field of neuroscience for its potent effects on inhibitory neurotransmission.[1] Structurally distinct, this compound has been characterized primarily as a convulsant, a property linked to its mechanism of action as a receptor antagonist. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a steroid derivative with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 78774-26-2 | [1][2][3][4] |

| Molecular Formula | C18H28N2O2 | [1] |

| Molecular Weight | 304.43 g/mol | [1] |

| Systematic Name | (3α,5β)-16-amino-3-hydroxy-17-azaandrost-16-en-11-one | [2] |

| Synonyms | R 5135 | [2] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |

Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

The primary mechanism of action of this compound is the competitive antagonism of major inhibitory neurotransmitter receptors in the central nervous system, specifically the γ-aminobutyric acid type A (GABAA) and glycine receptors.[1]

GABAA Receptor Antagonism

This compound acts as a potent competitive antagonist at the GABAA receptor.[1] This was demonstrated in studies on isolated rat cuneate nucleus preparations, where this compound competitively inhibited the effects of the GABAA receptor agonist, muscimol.[1] Further investigations have shown that this compound shares a common binding site with the classic GABAA competitive antagonist, bicuculline, which is distinct from the picrotoxin binding site within the chloride ion channel.[1]

Glycine Receptor Antagonism

In addition to its effects on the GABAA receptor, this compound is also an antagonist of the glycine receptor.[1] Studies on the isolated rat optic nerve preparation have shown that this compound can antagonize the effects of glycine.[1] It shares a common site of action with the classic glycine receptor antagonist, strychnine.[1]

Quantitative Biological Activity

The antagonist potency of this compound has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Source |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound. These protocols are based on the available information and standard neuropharmacological techniques.

Electrophysiological Assessment of GABAA Receptor Antagonism in Rat Cuneate Nucleus Slices

This protocol is designed to measure the competitive antagonism of this compound against a GABAA receptor agonist like muscimol using extracellular recording from brain slices.

a) Brain Slice Preparation:

-

Humanely euthanize an adult rat in accordance with institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4.

-

Prepare 300-400 µm thick coronal slices containing the cuneate nucleus using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

b) Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

-

Position a recording electrode (e.g., a glass micropipette filled with aCSF) in the cuneate nucleus to record extracellular field potentials.

-

Establish a baseline response by applying the GABAA agonist muscimol at a concentration that elicits a submaximal response.

-

After washing out the agonist, co-apply muscimol with varying concentrations of this compound.

-

Record the responses to the agonist in the presence of the antagonist.

c) Data Analysis (Schild Plot):

-

Measure the magnitude of the response to the agonist in the absence and presence of different concentrations of this compound.

-

Determine the concentration of the agonist required to produce a half-maximal response (EC50) for each concentration of the antagonist.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value.

Radioligand Binding Assay for GABAA Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAA receptor.

a) Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension and centrifugation multiple times in fresh buffer to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]GABA).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GABAA ligand, such as unlabeled GABA or bicuculline).

-

Add the prepared membrane suspension to each tube to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

c) Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

-

The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Convulsant Activity

The antagonist action of this compound at inhibitory receptors underlies its observed convulsant effects. Systemic administration of this compound has been shown to induce epileptic-like activity in animal models. Interestingly, one study has suggested that the epileptogenicity of systemically administered this compound may be associated with a compromised blood-brain barrier, as the effects were initially observed at the site of cortical damage from electrode implantation.

Summary and Future Directions

This compound is a valuable research tool for probing the function of GABAA and glycine receptors. Its potent competitive antagonism makes it a useful compound for studying the physiological roles of these inhibitory systems and for investigating the mechanisms of epilepsy. Further research could focus on elucidating the precise structural determinants of its binding to the GABAA receptor, which could inform the design of novel subtype-selective antagonists. Additionally, a more thorough investigation into its pharmacokinetic properties and blood-brain barrier permeability would be beneficial for interpreting in vivo studies.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. The information provided in this guide is for scientific and educational purposes.

References

- 1. Schild regression analysis of antidepressant and bicuculline antagonist effects at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Steroid Derivatives as GABA-A Receptor Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid derivatives, particularly neurosteroids, represent a significant class of potent allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Their ability to enhance or inhibit GABAergic neurotransmission gives them considerable therapeutic potential for a range of central nervous system (CNS) disorders, including epilepsy, anxiety, and traumatic brain injury. This guide provides a comprehensive overview of the core principles of steroid derivative modulation of GABA-A receptors, including their mechanism of action, structure-activity relationships, and key experimental methodologies for their study. Quantitative data on the potency and efficacy of various steroid derivatives are presented in structured tables for comparative analysis. Furthermore, detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of neuromodulators.

Introduction to GABA-A Receptor Modulation by Steroid Derivatives

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the CNS.[1] When activated by its endogenous ligand, GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[2] Steroid derivatives, which can be synthesized endogenously in the brain (neurosteroids) or administered exogenously, do not bind to the same site as GABA but rather to distinct allosteric sites on the receptor complex.[3][4] This binding modulates the receptor's response to GABA, either potentiating (positive allosteric modulators, PAMs) or inhibiting (negative allosteric modulators, NAMs) its function.[5]

The modulatory effects of steroid derivatives are highly dependent on their stereochemistry. Notably, 3α-hydroxy steroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC), are potent PAMs, enhancing the GABA-mediated chloride current.[5][6] In contrast, 3β-hydroxy epimers and sulfated steroids often act as NAMs.[5] Synthetic analogs, such as ganaxolone and alphaxolone, have been developed to optimize the therapeutic properties and bioavailability of these endogenous modulators.[7][8]

Mechanism of Action and Signaling Pathways

The binding of a steroid PAM to the GABA-A receptor increases the probability and duration of channel opening in the presence of GABA.[3] At higher concentrations, some neurosteroids can directly activate the receptor even in the absence of GABA.[8] This modulation of chloride influx has significant downstream effects on neuronal excitability and signaling cascades.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by GABA-A receptor activation and its modulation by steroid derivatives.

Caption: GABA-A receptor signaling pathway modulated by a positive allosteric modulator (PAM).

Quantitative Data on Steroid Derivative Activity

The potency and efficacy of steroid derivatives as GABA-A receptor modulators can be quantified using various in vitro assays. The following tables summarize key quantitative data for a selection of endogenous and synthetic steroid derivatives.

Table 1: Potency (EC₅₀) of Steroid Derivatives on GABA-A Receptors

| Compound | Receptor Subunit Composition | Assay Type | EC₅₀ (nM) | Reference(s) |

| Allopregnanolone | α1β3γ2 | Potentiometric Dye | 1.7 | [3] |

| Allopregnanolone | α1β3γ2 | Electrophysiology | 71.3 | [3] |

| Allopregnanolone | α4β3δ | Potentiometric Dye | 27 | [3] |

| Allopregnanolone | Dentate Gyrus Granule Cells (Epileptic) | Electrophysiology | 92.7 ± 13.4 | [9] |

| Allopregnanolone | Dentate Gyrus Granule Cells (Control) | Electrophysiology | 12.9 ± 2.3 | [9] |

| Ganaxolone | α1β3γ2 | Potentiometric Dye | 20 | [3] |

| Ganaxolone | α1β3γ2 | Electrophysiology | 114.8 | [3] |

| Ganaxolone | α4β3δ | Potentiometric Dye | 40 | [3] |

| ent-Allopregnanolone | α₁β₃ | Electrophysiology | 2000 ± 300 | [10] |

Table 2: Binding Affinity (Kᵢ) of Steroid Derivatives for GABA-A Receptors

Note: Direct Kᵢ values for steroid derivatives at their allosteric sites are less commonly reported in literature compared to orthosteric ligands. The values below represent the concentration required to inhibit the binding of a radiolabeled ligand to its respective site, which can be an indirect measure of affinity.

| Compound | Radioligand | Receptor Source | Kᵢ (nM) | Reference(s) |

| Allopregnanolone | [³H]Muscimol (in presence of GABA) | Rat Brain Membranes | ~50-100 (enhances binding) | [11] |

| Pregnenolone Sulfate | [³⁵S]TBPS | Rat Brain Membranes | ~100-500 (displaces binding) | [11] |

Structure-Activity Relationships (SAR)

The modulatory activity of steroid derivatives on the GABA-A receptor is highly dependent on their chemical structure. Key structural features that determine whether a steroid will act as a PAM or NAM have been identified through extensive research.

-

A-Ring Stereochemistry: A 3α-hydroxyl group is crucial for potent positive modulation. The corresponding 3β-hydroxyl epimers are often inactive or act as negative modulators.[5]

-

A/B Ring Fusion: Both 5α and 5β-reduced pregnane skeletons are generally active, although 5α-reduced steroids like allopregnanolone are often more potent.[11][12]

-

C20 Ketone: A ketone group at the C20 position of the pregnane side chain is a common feature of many potent modulators.[11]

-

Sulfation: Sulfation at the C3 position, as seen in pregnenolone sulfate, typically confers negative allosteric modulatory properties.[11]

Experimental Protocols

The characterization of steroid derivatives as GABA-A receptor modulators relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to measure the modulation of GABA-A receptor currents by steroid derivatives.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L). Incubate for 1-3 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀).

-

Once a stable baseline current is achieved, co-apply the steroid derivative with GABA and record the change in current amplitude.

-

To determine direct activation, apply the steroid derivative in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the steroid derivative.

-

Calculate the percentage potentiation or inhibition.

-

Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

-

Radioligand Binding Assay

This protocol outlines a method for assessing the ability of steroid derivatives to modulate the binding of a radiolabeled ligand to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a sucrose buffer.

-

Perform a series of centrifugations to isolate the crude membrane fraction.

-

Wash the membranes multiple times to remove endogenous GABA and other interfering substances.

-

Resuspend the final membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test steroid derivative.

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competing ligand.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Assay Termination and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the steroid derivative concentration to determine its effect on radioligand binding.

-

High-Throughput Screening (HTS) Workflow

The discovery of novel steroid-based GABA-A receptor modulators can be accelerated using HTS platforms.

Caption: A typical high-throughput screening workflow for identifying novel steroid modulators.

Synthesis of Steroid Derivatives

The chemical synthesis of novel steroid derivatives is crucial for SAR studies and drug development. The synthesis of ganaxolone, a synthetic analog of allopregnanolone, provides a relevant example.

Synthetic Route for Ganaxolone

One common approach for the synthesis of ganaxolone involves the regioselective and stereoselective methylation of 5α-pregnane-3,20-dione.[7]

-

Starting Material: 5α-pregnane-3,20-dione is a key intermediate.

-

Methylation: The C3 carbonyl group is selectively attacked by an organometallic methylating agent, such as a methyl Grignard reagent (methylmagnesium chloride) or methyllithium, often in the presence of a catalyst like iron(III) chloride.[7] This reaction introduces the 3β-methyl group.

-

Purification: The final product, ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one), is purified from the reaction mixture using techniques such as chromatography.

Therapeutic Potential and Future Directions

The potent modulatory effects of steroid derivatives on GABA-A receptors have positioned them as promising therapeutic agents for a variety of CNS disorders.

-

Epilepsy: Ganaxolone has shown efficacy in treating certain forms of epilepsy and has received regulatory approval for specific indications.[8] The anticonvulsant properties of these compounds are well-documented in preclinical models.[7]

-

Anxiety and Depression: The anxiolytic effects of neurosteroids are linked to their enhancement of GABAergic inhibition. Allopregnanolone has been investigated for its potential in treating postpartum depression.

-

Traumatic Brain Injury (TBI): Neurosteroids have shown neuroprotective effects in models of TBI, potentially by reducing excitotoxicity.[13]

Future research in this field is likely to focus on the development of novel steroid derivatives with improved pharmacokinetic properties, greater subtype selectivity for GABA-A receptors, and reduced off-target effects. A deeper understanding of the specific roles of different GABA-A receptor subtypes in various CNS disorders will be crucial for designing next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the complex interplay between endogenous neurosteroid levels and disease states will also open new avenues for therapeutic intervention.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Neurosteroid modulation of synaptic and extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. EP2464653A2 - Method for making 3 -hydroxy, 3 - methyl-5 -pregnan-20-one (ganaxolone) - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of neurosteroid interactions with GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of the Steroid Derivative RU5135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been characterized primarily as a potent and selective antagonist of inhibitory amino acid neurotransmitter receptors. Specifically, in vitro studies have demonstrated its activity at the γ-aminobutyric acid type A (GABAA) and glycine receptors. This technical guide provides a comprehensive overview of the available in vitro data on this compound, including quantitative measures of its antagonist activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. It is important to note that based on a comprehensive review of published literature, there is no available data on the direct interaction of this compound with the glucocorticoid receptor (GR).

Quantitative Data Summary

The antagonist activity of this compound at GABAA and glycine receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Target Receptor | Agonist | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [1] |

Experimental Protocols

Electrophysiological Measurement of Antagonist Activity (pA2 Determination)

This protocol describes a method for determining the pA2 value of this compound based on electrophysiological recordings from isolated rat tissue preparations.

a. Tissue Preparation:

-

Male Wistar rats (200-250g) are euthanized by cervical dislocation.

-

For GABAA receptor studies, the brain is rapidly removed and placed in chilled (4°C), oxygenated (95% O2 / 5% CO2) Krebs solution. The cuneate nucleus is dissected out.

-

For glycine receptor studies, the optic nerves are dissected from the orbits.

-

The isolated tissues are mounted in a perfusion chamber and continuously superfused with oxygenated Krebs solution at a constant flow rate.

b. Electrophysiological Recording:

-

Extracellular DC potential recordings are made from the surface of the cuneate nucleus or the optic nerve using glass microelectrodes filled with 2 M NaCl.

-

A stable baseline potential is established before the application of any drugs.

-

The agonist (muscimol for cuneate nucleus, glycine for optic nerve) is applied at a concentration that produces a submaximal depolarization (e.g., EC50).

-

Concentration-response curves for the agonist are generated by applying increasing concentrations of the agonist and recording the resulting depolarization.

c. Antagonist Application and pA2 Calculation:

-

This compound is introduced into the superfusion solution at a known concentration.

-

After a pre-incubation period to allow for equilibration, a second agonist concentration-response curve is generated in the presence of this compound.

-

The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated.

-

The pA2 value is then calculated using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Molar Concentration] .

-

This process is repeated with at least three different concentrations of this compound to construct a Schild plot and confirm competitive antagonism (a slope not significantly different from unity).

Radioligand Binding Assay for GABAA Receptor Interaction ([35S]TBPS Binding)

This protocol outlines a method to investigate the interaction of this compound with the GABAA receptor complex by measuring its effect on the binding of [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel.

a. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed three times by resuspension in fresh buffer and centrifugation.

-

The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.

b. Binding Assay:

-

The assay is performed in a final volume of 500 µL containing:

-

50 µL of membrane preparation

-

[35S]TBPS (2-5 nM final concentration)

-

Varying concentrations of this compound

-

In some tubes, a saturating concentration of GABA (e.g., 100 µM) to determine the effect of this compound on GABA-mediated inhibition of [35S]TBPS binding.

-

-

Non-specific binding is determined in the presence of a high concentration of a known TBPS binding site ligand (e.g., 10 µM picrotoxin).

-

The mixture is incubated at 25°C for 90 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

c. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The effect of this compound on [35S]TBPS binding (both in the presence and absence of GABA) is analyzed to determine its mechanism of action at the GABAA receptor complex.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Conclusion

The available in vitro data conclusively demonstrate that this compound is a competitive antagonist at both GABAA and glycine receptors, with a higher potency for the GABAA receptor. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. Future research should aim to determine the binding affinity (Ki) of this compound at these receptors through radioligand binding studies and to explore its potential activity at other neuroreceptors to build a more complete selectivity profile. Furthermore, the absence of data regarding its interaction with glucocorticoid receptors represents a significant knowledge gap that warrants investigation, particularly given its steroidal structure.

References

RU5135: A Technical Guide on its Core Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: RU5135 is a compound intended for research use only and is not for human or veterinary use.[1][2] It is a potent convulsant and should be handled with appropriate safety precautions in a laboratory setting.

Introduction

This compound is a synthetic amidine steroid derivative that has been identified as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor.[2] Specifically, it acts on the GABA-A receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system. Its high affinity and antagonist properties make it a valuable tool for neuropharmacological research aimed at understanding the structure and function of the GABA-A receptor and its role in neuronal excitability. This document provides a technical overview of this compound, summarizing its known properties, mechanism of action, and applications as a research tool.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. This information is crucial for researchers planning to use this compound in experimental settings.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 78774-26-2 | [2] |

| Molecular Formula | C20H32N2 | N/A |

| Molecular Weight | 304.48 g/mol | [2] |

| Description | Amidine steroid derivative | [2] |

| Mechanism of Action | GABA-A Receptor Antagonist | [2] |

| Primary Effect | Convulsant | [2] |

| Solubility | Soluble in DMSO and other organic solvents | General Knowledge |

| Storage | Short-term at 0-4°C, Long-term at -20°C | [2] |

Mechanism of Action: GABA-A Receptor Antagonism

This compound exerts its effects by binding to the GABA-A receptor, a chloride-permeable ion channel. In the normal physiological state, the binding of GABA to this receptor causes the channel to open, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound acts as a competitive antagonist at the GABA binding site. By occupying this site, it prevents GABA from binding and activating the receptor. This blockade of inhibitory neurotransmission leads to a state of neuronal hyperexcitability, which manifests as convulsions.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion flow through the GABA-A receptor in response to GABA and the effect of this compound.

-

Cell Culture: Culture a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) or primary neurons.

-

Preparation: Prepare solutions, including an external recording solution, an internal pipette solution, GABA stock solution, and this compound stock solution.

-

Patching: Under a microscope, a glass micropipette is used to form a high-resistance seal with the membrane of a single cell. The membrane is then ruptured to achieve the whole-cell configuration.

-

GABA Application: A baseline GABA-evoked current is established by applying a known concentration of GABA to the cell and measuring the resulting chloride current.

-

This compound Application: The cell is then pre-incubated with this compound for a set period, followed by co-application of GABA and this compound.

-

Data Acquisition and Analysis: The change in the GABA-evoked current in the presence of this compound is measured. A reduction in the current indicates an antagonistic effect. The concentration-response relationship can be determined to calculate the IC50 of this compound.

Potential Therapeutic Applications: A Critical Assessment

Currently, there is no evidence in the scientific literature to suggest any therapeutic applications for this compound. Its potent convulsant activity makes it unsuitable for therapeutic use in its current form. The primary value of this compound lies in its utility as a research tool to probe the function of the GABA-A receptor. By studying the effects of this compound, researchers can gain a better understanding of the mechanisms underlying epilepsy and other seizure disorders, which could inform the development of new anticonvulsant therapies.

Conclusion

This compound is a powerful neuropharmacological tool for the study of the GABA-A receptor. Its well-defined mechanism of action as a potent antagonist provides researchers with a means to investigate the role of inhibitory neurotransmission in various physiological and pathological processes. While it holds no direct therapeutic potential due to its convulsant effects, the knowledge gained from its use in basic research is invaluable for the broader field of neuroscience and the development of future therapeutics targeting the GABAergic system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with RU5135

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the preparation and administration of the steroid derivative RU5135 for in vivo research applications. This compound is a known competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor[1][2]. Proper dissolution and formulation are critical for ensuring accurate dosing and minimizing vehicle-induced side effects in animal models.

Pre-formulation and Solubility

This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. The primary solvent recommended for this compound is Dimethyl Sulfoxide (DMSO)[3][4]. However, for in vivo applications, the use of 100% DMSO is discouraged due to its potential for toxicity, including anti-inflammatory, analgesic, and diuretic properties, which can confound experimental results[5][6][7]. Therefore, a co-solvent strategy is necessary to create a biocompatible formulation.

| Vehicle Component | Role | Typical Concentration Range for in vivo use | Notes |

| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 1-10% (v/v) | Higher concentrations can cause toxicity. A vehicle-only control group is essential.[5][8] |

| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent | 30-50% (v/v) | Helps to maintain solubility upon dilution with aqueous solutions.[9] |

| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 1-10% (v/v) | Improves the stability of the formulation and prevents precipitation. |

| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Diluent | q.s. to final volume | Used to adjust the final concentration and ensure isotonicity.[4] |

| Ethanol | Co-solvent | 5-10% (v/v) | Can be used in combination with other solvents but must be used with caution due to potential toxicity.[4] |

Experimental Protocols

Protocol 1: DMSO/PEG/Saline Formulation (Recommended for Subcutaneous or Intraperitoneal Injection)

This protocol is a common starting point for hydrophobic compounds and aims to minimize the final concentration of DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene Glycol 300 or 400 (PEG300/400), sterile

-

Sterile 0.9% Saline or PBS

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Dissolution in DMSO: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, to achieve a final vehicle composition of 10% DMSO, you would use 10% of your final desired volume as DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.

-

Addition of Co-solvent: Add the desired volume of PEG300/400 to the DMSO solution. For a final vehicle of 40% PEG, add 40% of the final volume. Vortex the mixture until it is homogeneous.

-

Final Dilution with Saline: Slowly add the sterile saline or PBS to the DMSO/PEG mixture while vortexing to reach the final desired volume and concentration of this compound. This slow addition is crucial to prevent precipitation of the compound.

-

Final Formulation Check: Visually inspect the final solution for any signs of precipitation. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of organic solvents or decreasing the final concentration of this compound.

-

Sterile Filtration (Optional but Recommended): For intravenous administration, it is highly recommended to sterile filter the final formulation through a 0.22 µm syringe filter that is compatible with the solvent mixture.

Example Formulation (for a 1 mg/mL final concentration):

To prepare 1 mL of a 1 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline:

-

Weigh 1 mg of this compound.

-

Add 100 µL of DMSO and dissolve completely.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Slowly add 500 µL of sterile saline while vortexing.

Protocol 2: DMSO/Saline Formulation (Simpler, for lower concentrations)

For lower concentrations of this compound where solubility is less of a concern, a simpler vehicle may be sufficient.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% Saline or PBS

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weighing the Compound: Weigh the desired amount of this compound powder.

-

Initial Dissolution in DMSO: Dissolve the this compound in a small volume of DMSO to make a concentrated stock.

-

Final Dilution: Dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is as low as possible, ideally below 10%[5][8].

-

Observation: Observe the solution for any precipitation. If the compound precipitates, this method may not be suitable for the desired concentration.

In Vivo Administration Workflow

The following diagram illustrates a typical workflow for the preparation and administration of this compound for in vivo studies.

References

- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and molecular modeling of GABAA receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: RU5135 Dosage and Administration in Mice

Note to Researchers, Scientists, and Drug Development Professionals:

Initial searches for the compound "RU5135" have not yielded specific preclinical data regarding its dosage and administration in murine models. It is possible that "this compound" may be a typographical error or a less common designation. The following application notes and protocols are based on general principles and established methodologies for preclinical drug development in mice. Researchers are strongly advised to verify the compound's identity and consult any available preliminary data before proceeding with in vivo studies. Should a corrected compound name be available, more specific guidance can be provided.

Quantitative Data Summary

Due to the absence of specific data for this compound, this section provides a template table that should be populated with experimentally determined or literature-derived values for the compound of interest.

Table 1: Template for Summarizing Quantitative Dosing Data in Mice

| Parameter | Value | Mouse Strain(s) | Administration Route | Vehicle | Source |

| Maximum Tolerated Dose (MTD) | e.g., X mg/kg | e.g., C57BL/6 | e.g., Intraperitoneal (i.p.) | e.g., 0.5% CMC in Saline | [Internal Study ID or Citation] |

| Effective Dose 50 (ED50) | e.g., Y mg/kg | e.g., BALB/c | e.g., Oral (p.o.) | e.g., PEG400/Ethanol/Saline | [Internal Study ID or Citation] |

| No Observed Adverse Effect Level (NOAEL) | e.g., Z mg/kg/day | e.g., CD-1 | e.g., Intravenous (i.v.) | e.g., 10% DMSO in Saline | [Internal Study ID or Citation] |

| Pharmacokinetic (PK) Parameters | |||||

| * t1/2 (Half-life) | e.g., H hours | e.g., C57BL/6 | e.g., i.v. | e.g., Saline | [Internal Study ID or Citation] |

| * Cmax (Peak Concentration) | e.g., C µg/mL | e.g., C57BL/6 | e.g., p.o. | e.g., PEG400 | [Internal Study ID or Citation] |